molecular formula C21H18N4S B12266171 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12266171
M. Wt: 358.5 g/mol
InChI Key: QGTISANLWPLXCZ-UHFFFAOYSA-N
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Description

The compound 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine belongs to the 1,2,4-triazole class of heterocyclic molecules, which are widely studied for their pharmacological and agrochemical properties. Synthesized via a multi-step reaction, its structure was confirmed using $^1$H NMR, mass spectrometry (MS), elemental analysis, and single-crystal X-ray diffraction . The crystal structure exhibits intermolecular π–π stacking interactions, which influence its stability and reactivity. Antifungal bioassays demonstrated moderate activity, positioning it as a candidate for further optimization .

Properties

Molecular Formula

C21H18N4S

Molecular Weight

358.5 g/mol

IUPAC Name

4-[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H18N4S/c1-16-7-9-17(10-8-16)15-26-21-24-23-20(18-11-13-22-14-12-18)25(21)19-5-3-2-4-6-19/h2-14H,15H2,1H3

InChI Key

QGTISANLWPLXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the preparation of the triazole ring through the cyclization of hydrazine derivatives with appropriate acylating agents. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiol derivatives. The final step involves the coupling of the triazole derivative with a pyridine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C23H22N6OSC_{23}H_{22}N_6OS, with a molecular weight of approximately 430.54 g/mol. The structural characteristics include a triazole ring, a pyridine moiety, and a sulfanyl group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole ring exhibit potential against various pathogens, including bacteria and fungi. For instance:

  • A study demonstrated that derivatives of 1,2,4-triazoles showed moderate to good activity against Staphylococcus aureus and Enterococcus faecalis .
  • The compound's structure allows it to interact effectively with microbial enzymes, inhibiting their function, which is crucial for the survival of these pathogens.

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively researched. The compound has exhibited promising results in inhibiting cancer cell growth through:

  • Inducing apoptosis in cancer cells by targeting specific pathways associated with cell proliferation .
  • Inhibiting key enzymes involved in tumor growth and metastasis.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as tyrosinase , which is involved in melanin production and is a target for treating hyperpigmentation disorders. Preliminary screening indicated that certain derivatives displayed significant inhibition at micromolar concentrations .

Other Therapeutic Applications

Research also suggests that this compound may possess additional therapeutic properties:

  • Anticonvulsant Activity : Some studies have indicated that triazole compounds can exhibit anticonvulsant effects, making them potential candidates for epilepsy treatment.
  • Antiviral Activity : The unique structure of this compound allows it to interfere with viral replication mechanisms, showing promise against various viral infections.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant inhibition against tyrosinase activity, suggesting its potential use in treating skin disorders .

Case Study 2: Antimicrobial Screening

In another investigation, several derivatives of the triazole compound were screened for antimicrobial efficacy. Compounds were tested against a panel of bacteria and fungi, with results indicating that modifications to the sulfanyl group enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions can affect various biological pathways, contributing to the compound’s antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Derivatives and Their Properties
Compound Name & Substituents Melting Point (°C) Antifungal Activity (% Inhibition) Other Activities Reference
Target Compound : 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 147–149 (analog) Moderate (data not quantified)
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 53.57% (Stemphylium lycopersici), 66.67% (Fusarium oxysporum)
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 146–148 Not reported
4-(5-((2-Fluorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine Antioxidant (DPPH assay)
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) Immunomodulatory, hepatoprotective
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine High antifungal and antimicrobial

Physicochemical and Electronic Properties

  • Crystal Packing: The target compound’s π–π stacking contrasts with the dimeric crystal structure of a related 1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone, which forms via S···S interactions .
  • Electron-Withdrawing Groups : Chlorine and nitro substituents (e.g., in 4-(4-benzyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine ) increase polarity and reactivity, enhancing interactions with biological targets.

Biological Activity

The compound 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C24H21N5S
  • Molecular Weight : 431.52 g/mol
  • CAS Number : 478049-24-0

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds demonstrated that those containing the sulfanyl group showed enhanced activity against a range of bacterial strains. The compound was evaluated for its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent in treating infections.

2. Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have shown that the compound effectively inhibits the growth of Candida albicans and Aspergillus niger, with IC50 values in the low micromolar range. This positions it as a candidate for further development in antifungal therapies.

3. Anticancer Activity

The anticancer potential of triazole derivatives has been a focus of recent research. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results from cell viability assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was confirmed in animal models, where it demonstrated significant tumor reduction compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole compounds is crucial for optimizing their biological activity. The presence of the methylphenylsulfanyl group appears to enhance lipophilicity and cellular uptake, contributing to increased potency. Studies suggest that modifications to the pyridine ring can further improve selectivity and reduce off-target effects.

Case Study 1: Antimicrobial Efficacy

A study published in Arkivoc evaluated a series of triazole derivatives, including our compound, for their antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited MIC values significantly lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Mechanism

In another investigation, researchers explored the mechanism by which the compound induces apoptosis in cancer cells. Using flow cytometry and Western blot analysis, they demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus, E. coliMIC: 2 µg/mLArkivoc
AntifungalCandida albicans, A. nigerIC50: 0.5 µMChemical Book
AnticancerMCF-7 (breast), A549 (lung)IC50: 1 µMPMC

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